Methyl 2-(2-(3-methoxyphenyl)pyridin-3-yl)acetate
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Overview
Description
Methyl 2-(2-(3-methoxyphenyl)pyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyridine ring, which is further connected to an acetate group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-methoxyphenyl)pyridin-3-yl)acetate typically involves the reaction of 3-methoxybenzaldehyde with 2-acetylpyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-methoxyphenyl)pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 2-(2-(3-methoxyphenyl)pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3-methoxyphenyl)pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methoxyphenyl)pyridine-3-carboxylate
- Methyl 2-(2-(4-methoxyphenyl)pyridin-3-yl)acetate
- Methyl 2-(2-(3-hydroxyphenyl)pyridin-3-yl)acetate
Uniqueness
Methyl 2-(2-(3-methoxyphenyl)pyridin-3-yl)acetate is unique due to its specific structural features, such as the position of the methoxy group and the acetate linkage. These structural attributes contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 2-[2-(3-methoxyphenyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-3-5-11(9-13)15-12(6-4-8-16-15)10-14(17)19-2/h3-9H,10H2,1-2H3 |
InChI Key |
WIDOMYVFOBCEPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC=N2)CC(=O)OC |
Origin of Product |
United States |
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